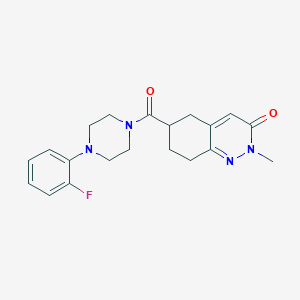
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C20H23FN4O2 and its molecular weight is 370.428. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, biological evaluation, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions where piperazine derivatives are modified to enhance their biological properties. The presence of the 2-fluorophenyl moiety is significant as it influences the compound's interaction with biological targets.
Monoamine Oxidase Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of MAO-B, an enzyme associated with the metabolism of neurotransmitters like dopamine. The inhibition of MAO-B is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- IC50 Values : The compound exhibited potent inhibitory activity against MAO-B with an IC50 value of approximately 0.013 µM , indicating high potency compared to other derivatives .
Selectivity and Reversibility
The selectivity index (SI) for MAO-B was notably high at 120.8 , suggesting that the compound preferentially inhibits this isoform over MAO-A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .
Cytotoxicity Studies
Cytotoxicity assays were conducted using L929 fibroblast cells to evaluate the safety profile of the compound. Results indicated that at lower concentrations (1-20 µM), the compound did not exhibit significant cytotoxic effects, while higher concentrations led to cell death at 50 µM and above . The IC50 values for cytotoxicity were determined to be 120.6 µM , signifying a favorable therapeutic window.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications on the piperazine ring and substitution patterns on the phenyl group significantly influence both potency and selectivity. For instance:
- Bromo Substitution : Compounds with meta bromo substitution showed enhanced MAO-B inhibition compared to para substitutions .
- Fluorine Positioning : The positioning of fluorine atoms in the phenyl ring also affected binding affinity and selectivity towards MAO-B.
Case Studies
Several case studies have reported on the efficacy of similar compounds in preclinical models:
- Neuroprotective Effects : Compounds structurally related to this compound demonstrated neuroprotective effects in models of oxidative stress, supporting their potential use in treating neurodegenerative diseases.
- Behavioral Studies : Animal models treated with selective MAO-B inhibitors exhibited improved cognitive functions and reduced symptoms associated with depression and anxiety disorders, reinforcing the therapeutic potential of this class of compounds.
属性
IUPAC Name |
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-23-19(26)13-15-12-14(6-7-17(15)22-23)20(27)25-10-8-24(9-11-25)18-5-3-2-4-16(18)21/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHATPAUCJGOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













